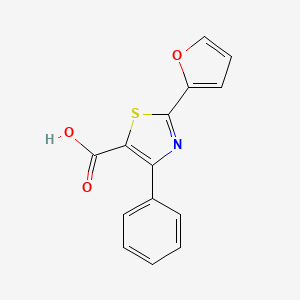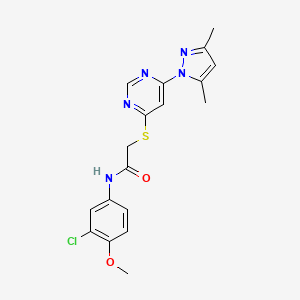![molecular formula C17H22N4O2 B2597152 (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide CAS No. 2411323-16-3](/img/structure/B2597152.png)
(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide, commonly referred to as DMXAA, is a synthetic compound that has been investigated for its potential use in cancer treatment. The compound was first synthesized in the 1980s, and since then, it has been extensively studied for its anti-tumor properties.
Wirkmechanismus
DMXAA exerts its anti-tumor effects through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that plays a critical role in the immune response against cancer cells. DMXAA stimulates the production of TNF-α by immune cells, which in turn leads to the destruction of tumor blood vessels and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the production of cytokines and chemokines, enhance the immune response against cancer cells, and inhibit the growth and proliferation of cancer cells. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages as a potential anti-cancer agent. It has been shown to be effective against a wide range of tumor types, and it has a relatively low toxicity profile. However, one limitation of DMXAA is that it has poor solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on DMXAA. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of DMXAA, which may provide insights into its anti-tumor activity and inform the development of more targeted therapies. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DMXAA as a potential anti-cancer agent.
Synthesemethoden
DMXAA can be synthesized through a multistep process involving the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction with dimethylamine and subsequent acylation with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor angiogenesis, and enhance the immune response against cancer cells. In preclinical studies, DMXAA has demonstrated efficacy against a variety of tumor types, including melanoma, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(19-16(22)9-6-10-20(2)3)12-21-17(23)15-8-5-4-7-14(15)11-18-21/h4-9,11,13H,10,12H2,1-3H3,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIHEKCCPQLOK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2597087.png)
![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)